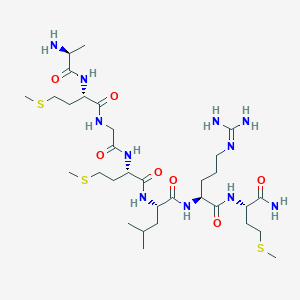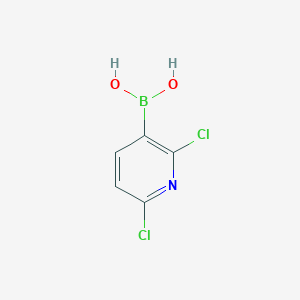
2,6-二氯吡啶-3-硼酸
描述
2,6-Dichloropyridine-3-boronic acid is a halogenated pyridine derivative that contains boronic acid functionality. This compound is of interest due to its potential applications in organic synthesis, particularly in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in the production of pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of halopyridinylboronic acids, such as 2,6-dichloropyridine-3-boronic acid, involves regioselective halogen-metal exchange reactions. These reactions typically use n-butyllithium as a reagent and are quenched with triisopropylborate to yield the boronic acid or ester products. The process is designed to produce a single regioisomeric product from the appropriate dihalopyridines, as described in the synthesis of related compounds .
Molecular Structure Analysis
While the specific molecular structure of 2,6-dichloropyridine-3-boronic acid is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray diffraction. For example, the structure of a pyridine dicarboxylic acid calcium boric acid hydrate was elucidated, revealing coordination of the metal atom with nitrogen and oxygen atoms, and the importance of hydrogen bonding for crystal stability . These findings suggest that similar structural analyses could be applied to 2,6-dichloropyridine-3-boronic acid to understand its crystalline properties and stability.
Chemical Reactions Analysis
Compounds like 2,6-dichloropyridine-3-boronic acid are known to participate in Pd-catalyzed coupling reactions, such as the Suzuki cross-coupling, to produce diverse libraries of pyridines . Additionally, novel synthetic methods, such as diboration followed by 6π-electrocyclization, have been reported for the synthesis of pyridine boronic acid derivatives, indicating that 2,6-dichloropyridine-3-boronic acid could potentially be synthesized or transformed using similar strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloropyridine-3-boronic acid can be inferred from related compounds. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was optimized under specific conditions, such as low temperature and controlled pH, to achieve high yield and purity . These conditions are crucial for the stability and isolation of the boronic acid compounds, and similar parameters would likely be relevant for the synthesis and handling of 2,6-dichloropyridine-3-boronic acid.
科学研究应用
合成和交叉偶联反应
2,6-二氯吡啶-3-硼酸在各种有机化合物的合成中起着重要作用。它在铃木交叉偶联反应中发挥关键作用,促进了杂环吡啶衍生物的形成(Smith et al., 2008)。这种应用对于创建复杂的有机结构至关重要,有助于有机化学和材料科学的进步。
荧光化学传感器
硼酸,包括2,6-二氯吡啶-3-硼酸,在开发用于检测生物物质的荧光化学传感器中发挥作用。这些传感器在疾病预防、诊断和治疗中至关重要,突显了2,6-二氯吡啶-3-硼酸在生物医学研究中的重要性(Huang et al., 2012)。
有机反应中的催化作用
这种化合物在硼酸催化中发挥作用,这是化学研究中一个不断发展的领域。它已被用于高度对映选择性的氮杂-迈克尔加成反应,将羟肟酸加到喹啉亚胺酮中,为创建密集官能化的环己烷铺平了道路(Hashimoto et al., 2015)。这种应用对于开发具有潜在药用和工业应用的新化合物至关重要。
光物理和电化学性质
2,6-二氯吡啶-3-硼酸衍生物表现出独特的光物理和电化学性质。对这些衍生物的研究,如meso-吡啶基-BODIPYs,由于其荧光量子产率和稳定性,显示出在传感应用中的潜力(Ndung’u等,2022)。这为传感器技术和材料科学开辟了新的可能性。
传感应用
硼酸在传感应用中的应用越来越广泛。它们与二醇和路易斯碱的相互作用使它们适用于检测各种物质,包括生物分子。与二醇的关键相互作用扩展了它们在生物标记、蛋白质操纵和治疗开发中的实用性(Lacina et al., 2014)。
大环化学
2,6-二氯吡啶-3-硼酸对大环化学领域做出了贡献。它已被用于合成四聚体和二聚体硼酸酯,为键长、键角和分子间相互作用提供了见解。这对于新材料和复杂化学结构的发展至关重要(Fárfan等,1999)。
电催化
这种化合物还在电催化中找到应用。硼酸与二醇和路易斯碱的相互作用使它们适用于开发用于生物分析的电化学传感器,突显了它们在健康诊断和传感器技术中的作用(Li et al., 2015)。
安全和危害
属性
IUPAC Name |
(2,6-dichloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBLBQZAVMHEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376386 | |
| Record name | 2,6-Dichloropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3-boronic acid | |
CAS RN |
148493-34-9 | |
| Record name | (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148493349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ML0XYT1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



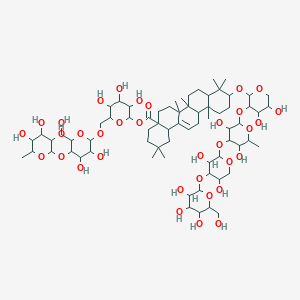
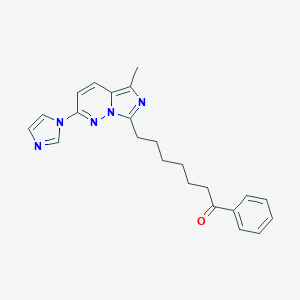
![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)

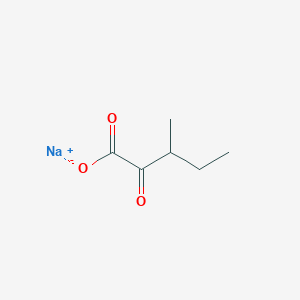
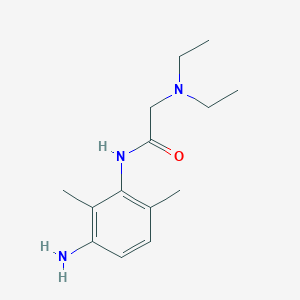

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)

